![molecular formula C25H28N2O7 B2639622 Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate CAS No. 637753-68-5](/img/no-structure.png)

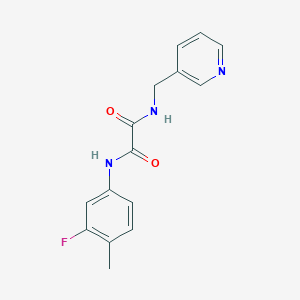

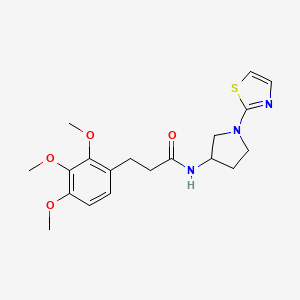

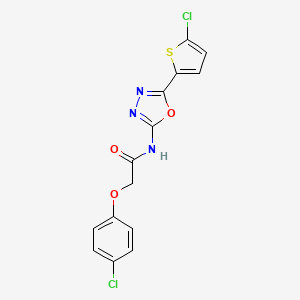

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate is a chemical compound with the molecular formula C25H28N2O7 . It has an average mass of 468.499 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C25H28N2O7 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The compound contains a 4-hydroxy-2-quinolone structure . 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Coumarin Derivatives

The compound also contains a coumarin ring. Coumarins or benzopyran-2-ones are a group of naturally occurring lactones with valuable biological and pharmaceutical properties . They have been used as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Biological and Pharmaceutical Applications

Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . These include anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Solid-Phase Extraction

Ethyl 4-hydroxybenzoate (ethylparaben), a component of the compound, has been used to study the in-situ derivatisation solid-phase microextraction procedure for determining parabens, related chlorophenols, and triclosan in water . It is a novel sorbent for solid-phase extraction .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, similar to the structure in the compound, have been used in the synthesis of fused ring systems .

Synthesis of Coumarin-Triazole Derivatives

The compound’s structure suggests potential use in the synthesis of coumarin-triazole derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate involves the condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product.", "Starting Materials": [ "7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid", "ethyl 4-hydroxybenzoate", "coupling agent", "ethanol" ], "Reaction": [ "Step 1: Condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent to yield the intermediate.", "Step 2: Esterification of the intermediate with ethanol in the presence of a catalyst to yield Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |

Número CAS |

637753-68-5 |

Nombre del producto |

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate |

Fórmula molecular |

C25H28N2O7 |

Peso molecular |

468.506 |

Nombre IUPAC |

ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H28N2O7/c1-2-32-25(31)17-3-5-18(6-4-17)34-22-16-33-24-19(23(22)30)7-8-21(29)20(24)15-27-11-9-26(10-12-27)13-14-28/h3-8,16,28-29H,2,9-15H2,1H3 |

Clave InChI |

LLJZRSMNNTXUFY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)

amine](/img/structure/B2639554.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)